

Application Notes and Protocols for Expression and Purification of Recombinant 3CL Protease

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Compound of Interest

Compound Name: SARS-CoV-2 3CLpro-IN-3

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the expression and purification of recombinant 3C-like protease (3CLpro), a crucial enzyme in the life cycle of coronaviruses and a primary target for antiviral drug development. The following sections offer a comprehensive guide, from construct design to purification and activity assessment, based on established methodologies.

Introduction

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a cysteine protease essential for processing viral polyproteins translated from the viral RNA.[1][2] Its critical role in viral replication makes it an attractive target for the development of antiviral therapeutics.[1][2][3] The production of high-quality, active recombinant 3CLpro is a prerequisite for structural studies, inhibitor screening, and drug discovery efforts. Escherichia coli is the most common and cost-effective system for producing recombinant 3CLpro.[3][4]

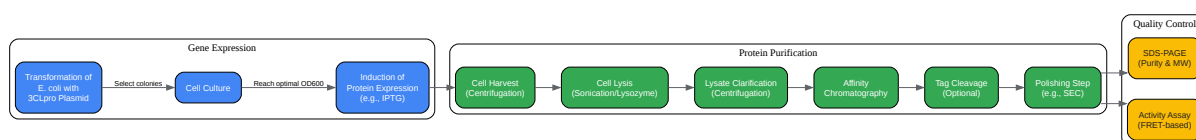
Data Presentation: Comparison of 3CLpro Expression and Purification Strategies

The choice of expression vector, fusion tag, and purification strategy can significantly impact the yield, purity, and activity of the recombinant 3CLpro. The following table summarizes quantitative data from various published protocols.

Expression System	Fusion Tag	Purification Method	Yield	Purity	Reference
E. coli BL21(DE3)	N-terminal His-SUMO	Ni-NTA Affinity Chromatography, SUMO Protease Cleavage	Up to 120 mg/L	>98%	[1] [5]
E. coli BL21(DE3)	None (Tag-free)	Affinity Chromatography	5.3 mg/L	High	[3]
E. coli BL21(DE3)	N-terminal MBP	Amylose Affinity Chromatography, Factor Xa Cleavage	High (2.22 mg/mL of cultured cells for BQCV-3CL)	High	[6] [7]
E. coli BL21	N-terminal GST	Glutathione Affinity Chromatography	~2.5-10 mg/L (general for GST-tagged proteins)	High	[8]
E. coli C41(DE3)	N-terminal GST, C-terminal 6xHis	Tandem Glutathione and Ni-Sepharose Chromatography	Not specified	Electrophoretically homogeneous	[9]
E. coli BL21(DE3)	C-terminal His-tag	Ni-NTA Affinity Chromatography	Not specified	≥90%	[10]

Experimental Workflows

The general workflow for expressing and purifying recombinant 3CLpro in *E. coli* involves transformation of an expression vector, cell culture and induction, cell lysis, affinity purification, and finally, tag removal and polishing steps if required.



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Caption: General workflow for recombinant 3CLpro expression and purification.

Detailed Experimental Protocols

Here, we provide detailed protocols for the expression and purification of His-tagged and GST-tagged 3CLpro, which are among the most commonly used strategies.

Protocol 1: Expression and Purification of His-tagged 3CLpro

This protocol is adapted from methods describing the purification of His-tagged proteins using immobilized metal affinity chromatography (IMAC).^{[11][12]}

1. Transformation and Expression

- Transform a suitable *E. coli* expression strain (e.g., BL21(DE3)) with the plasmid encoding the His-tagged 3CLpro.^[13]

- Plate the transformed cells on an LB agar plate containing the appropriate antibiotic (e.g., 150 µg/mL ampicillin) and incubate overnight at 37°C.[13][14]
- Inoculate a single colony into 10 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.
- The next day, use the overnight culture to inoculate a larger volume of LB broth (e.g., 1 L) and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. [13]
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[13][15]
- Continue to culture the cells at a lower temperature, such as 18-25°C, for an extended period (e.g., 6 hours to overnight) to enhance protein solubility.[6][15]

2. Cell Lysis and Lysate Preparation

- Harvest the bacterial cells by centrifugation at 5,000-7,650 x g for 10-15 minutes at 4°C.[13]
- Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5-8.0, 150-300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 10 µg/mL DNase I).[10][13]
- Lyse the cells by sonication on ice or by using a chemical lysis reagent like lysozyme.
- Clarify the lysate by centrifugation at 10,000 x g or higher for 30 minutes at 4°C to pellet cell debris.
- Carefully collect the supernatant containing the soluble His-tagged 3CLpro.

3. Ni-NTA Affinity Purification

- Equilibrate a Ni-NTA affinity column with lysis buffer (without PMSF and DNase I).
- Load the clarified lysate onto the equilibrated column.

- Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 7.5-8.0, 150-300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.[12]
- Elute the His-tagged 3CLpro from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 7.5-8.0, 150-300 mM NaCl, 200-250 mM imidazole).[10][12]
- Collect the elution fractions and analyze them by SDS-PAGE to assess purity.

4. (Optional) Tag Removal and Further Purification

- If the construct includes a protease cleavage site (e.g., for TEV or thrombin), the His-tag can be removed.
- Dialyze the eluted protein against a suitable buffer to remove imidazole and for the cleavage reaction.
- Add the specific protease and incubate according to the manufacturer's instructions.
- To remove the cleaved His-tag and the protease (if it is also His-tagged), pass the reaction mixture through the Ni-NTA column again and collect the flow-through containing the tag-free 3CLpro.
- For higher purity, a final polishing step using size-exclusion chromatography (SEC) can be performed.

Protocol 2: Expression and Purification of GST-tagged 3CLpro

This protocol is based on standard methods for glutathione affinity purification of GST-fusion proteins.[16][17]

1. Transformation and Expression

Follow the same procedure as described in Protocol 1, using a plasmid encoding the GST-tagged 3CLpro and an appropriate *E. coli* strain.

2. Cell Lysis and Lysate Preparation

- Harvest and resuspend the cells as described in Protocol 1, using a lysis buffer such as ice-cold 1x PBS.[\[18\]](#)
- Lyse the cells by sonication.
- Clarify the lysate by centrifugation and collect the supernatant.

3. Glutathione Affinity Purification

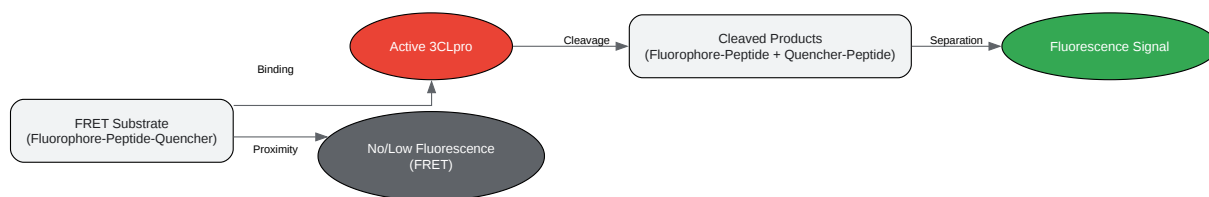
- Prepare a glutathione-sepharose resin by washing it with lysis buffer.[\[8\]](#)
- Add the clarified lysate to the equilibrated resin and incubate with gentle agitation (batch binding) for 1-3 hours at 4°C to allow the GST-tagged protein to bind to the resin.[\[8\]](#)[\[18\]](#)
- Load the lysate-resin mixture into a column and wash the resin extensively with wash buffer (e.g., 1x PBS) to remove unbound proteins.[\[18\]](#)
- Elute the GST-tagged 3CLpro using an elution buffer containing reduced glutathione (e.g., 50 mM Tris-HCl pH 8.0, 10-20 mM reduced glutathione).[\[8\]](#)[\[18\]](#)
- Collect the elution fractions and analyze by SDS-PAGE.

4. (Optional) Tag Removal

If a protease cleavage site is present between the GST tag and 3CLpro, the tag can be removed by on-column cleavage or after elution, followed by a subsequent purification step to remove the free GST and the protease.

3CLpro Activity Assay

The enzymatic activity of the purified 3CLpro is commonly measured using a Förster Resonance Energy Transfer (FRET)-based assay.[\[1\]](#) This involves a fluorogenic peptide substrate containing a cleavage site for 3CLpro, flanked by a fluorophore and a quencher.



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